2,5-Dinitropyridine
Overview
Description
2,5-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2,5-Dinitropyridine consists of a pyridine ring with nitro groups (-NO2) attached at the 2nd and 5th positions . The average mass of the molecule is 169.095 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dinitropyridine are not detailed in the retrieved sources, nitropyridines are known to undergo various reactions. For instance, nitration of amino- and diaminopyridines led to dinitrated derivatives .
Physical And Chemical Properties Analysis
2,5-Dinitropyridine has a density of 1.6±0.1 g/cm³. It has a boiling point of 352.1±22.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 57.3±3.0 kJ/mol. The flash point is 166.7±22.3 °C .
Scientific Research Applications
Fluorescent Probe for Biothiols Detection
A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols . The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution . This probe was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells .
Catalyst in Solid Propellants
The lead salt of 2-hydroxy-3,5-dinitropyridine finds application in solid propellants as catalysts . This application is industrially significant .
Tuning Crystal Morphology and Thermal Safety
The solvent–antisolvent method was used to optimize the crystal morphology of industrial grade 2,6-diamino-3,5-dinitropyridine (PYX), i.e., to reduce the aspect ratio and increase the roundness value . This process improved the loading density and pressing safety .
Preparation of 2,6-Diamino-3,5-Dinitropyridine (DADNP)
The preparation of 2,6-diamino-3,5-dinitropyridine (DADNP) was systematically investigated . The optimal method was found, and key parameters such as the synthesis route, temperature, solvent, time, the reactant ratio, and the purification route have been systematically studied .
Mechanism of Action
Target of Action
2,5-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4
Mode of Action
The mechanism of action of nitropyridine derivatives often involves several key steps, primarily nucleophilic substitution reactions. In these reactions, the compound interacts with its targets, leading to changes in their structure and function.
Biochemical Pathways
It has been suggested that nitropyridine derivatives can influence various biochemical processes, potentially affecting cellular signaling pathways and metabolic processes .
Pharmacokinetics
The properties of similar nitropyridine derivatives suggest that these compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and eventually excreted .
Result of Action
Similar nitropyridine derivatives have been shown to exert various effects at the molecular and cellular levels, potentially influencing cell signaling, enzyme activity, and metabolic processes .
properties
IUPAC Name |
2,5-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-5(6-3-4)8(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYINZWPPUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376514 | |
Record name | 2,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitropyridine | |
CAS RN |
15009-92-4 | |
Record name | 2,5-Dinitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15009-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the electronic stability of 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine compare to its isomer, 2,6-diamino-3,5-dinitropyridine-N-oxide?
A1: DFT calculations at the UB3LYP/6-31++G(d,p) level indicate that 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine is electronically less stable than its isomer, 2,6-diamino-3,5-dinitropyridine-N-oxide []. This difference in stability arises from the arrangement of electron-donating and electron-withdrawing groups within the molecules.
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